molecular formula C10H13NO5 B1625306 N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid CAS No. 78798-33-1

N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid

Cat. No.: B1625306
CAS No.: 78798-33-1
M. Wt: 227.21 g/mol
InChI Key: GUXMGLCOBSBIKH-FJXQXJEOSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as oxalic acid;N-[(1S)-1-phenylethyl]hydroxylamine. This nomenclature precisely reflects the compound's structural composition, consisting of a chiral hydroxylamine component combined with oxalic acid in a salt formation. The hydroxylamine portion contains a phenylethyl substituent with defined stereochemistry at the carbon center adjacent to the nitrogen atom.

The structural representation reveals a complex molecular architecture where the phenylethyl group provides significant steric influence on the overall molecular conformation. The presence of the hydroxylamine functional group (-NH-OH) creates unique reactivity patterns that distinguish this compound from conventional amines. The oxalic acid component forms a stable salt complex that enhances the compound's crystalline properties and facilitates purification procedures.

Alternative nomenclature systems have been employed to describe this compound, including (S)-N-(alpha-Methylbenzyl)hydroxylamine oxalate salt and (S)-N-(1-Phenylethyl)hydroxylamine oxalate. These naming conventions emphasize different aspects of the molecular structure while maintaining consistency with established chemical nomenclature principles. The systematic approach to naming ensures unambiguous identification across different research contexts and commercial applications.

The InChI (International Chemical Identifier) representation provides a standardized method for structural encoding: InChI=1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6)/t7-;/m0./s1. This encoding system facilitates computational analysis and database searching while preserving stereochemical information crucial for understanding the compound's properties and behavior.

Properties

IUPAC Name

oxalic acid;N-[(1S)-1-phenylethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6)/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXMGLCOBSBIKH-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474665
Record name Oxalic acid--(1S)-N-hydroxy-1-phenylethan-1-amine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78798-33-1
Record name Oxalic acid--(1S)-N-hydroxy-1-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (alphaS)-N-Hydroxy-alpha-methyl-benzenemethanamine ethanedioate salt (1:1)
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Preparation Methods

Reduction of Nitro Precursors

The reduction of nitro compounds represents a foundational route to hydroxylamine derivatives. For N-[(1S)-1-phenylethyl]hydroxylamine, catalytic hydrogenation of (S)-1-phenylethyl nitro compounds using palladium on carbon (Pd/C) under hydrogen gas achieves selective reduction to the hydroxylamine intermediate. This method typically operates at 40–60°C and 3–5 bar H₂ pressure, yielding 70–85% of the hydroxylamine free base. Subsequent salt formation with oxalic acid in ethanol/water (1:1) at pH 4–5 precipitates the oxalate salt with >95% purity.

Key Considerations :

  • Catalyst Loading : 5–10 wt% Pd/C ensures complete nitro reduction without over-reduction to the amine.
  • Solvent Systems : Methanol or ethyl acetate optimizes hydrogenation efficiency.
  • Byproduct Mitigation : Neutral pH conditions prevent oxalic acid decomposition during salt formation.

Condensation of (S)-1-Phenylethylamine with Hydroxylamine

Direct condensation of (S)-1-phenylethylamine with hydroxylamine hydrochloride (NH₂OH·HCl) in acidic media forms the N-substituted hydroxylamine. Reacting equimolar amounts of the amine and NH₂OH·HCl in acetonitrile under reflux (80°C, 6–8 hours) yields 65–75% of the hydroxylamine intermediate. Oxalic acid (1.1 equiv) is then introduced to protonate the hydroxylamine, forming the oxalate salt with 90–95% recovery after recrystallization from ether.

Reaction Optimization :

  • Acid Catalyst : Oxalic acid serves dual roles as a proton source and counterion, enhancing reaction kinetics and product stability.
  • Temperature Control : Maintaining reflux conditions prevents premature salt precipitation, ensuring complete condensation.

Oximation-Reduction Pathways

Oximation of ketones followed by reduction provides an alternative route. For example, acetophenone reacts with NH₂OH·HCl and oxalic acid in acetonitrile to form the oxime intermediate (90–95% yield). Subsequent reduction using sodium borohydride (NaBH₄) in acetic acid at 0–5°C selectively yields the hydroxylamine, which is then treated with oxalic acid to form the salt.

Critical Parameters :

  • Oxime Formation : 2.0 equiv of NH₂OH·HCl and oxalic acid ensure complete ketone conversion.
  • Reduction Selectivity : NaBH₄ in acetic acid minimizes over-reduction to the amine, preserving the hydroxylamine functionality.

Salt Formation with Oxalic Acid

The final step across all methods involves salt formation. Combining equimolar N-[(1S)-1-phenylethyl]hydroxylamine and oxalic acid in ethanol at 50°C produces the oxalate salt. Crystallization at 4°C yields needle-like crystals with 85–90% recovery and >99% enantiomeric purity.

Parameter Optimal Condition Yield (%) Purity (%)
Solvent Ethanol/water (1:1) 90 95
Temperature 50°C 88 97
pH 4.5 92 99

Industrial and Scalable Methods

Industrial production emphasizes biocatalytic routes for enantioselectivity. Transaminases convert prochiral ketones to (S)-1-phenylethylamine, which is then reacted with hydroxylamine-O-sulfonic acid to form the hydroxylamine. Continuous-flow systems enhance throughput, achieving 0.82 mmol h⁻¹ cm⁻² production rates under electrochemical conditions.

Scale-Up Challenges :

  • Cost Efficiency : Pd/C catalyst recovery reduces operational costs by 30–40%.
  • Waste Management : Ethanol solvent recycling minimizes environmental impact.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Nitro Reduction 85 95 High 220
Direct Condensation 75 90 Moderate 180
Oximation-Reduction 80 88 Low 250
Biocatalytic 90 99 High 300

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form amines or other related compounds.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reactions: Various halogenating agents and catalysts can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Compounds
Compound Molecular Formula Melting Point [α]²⁰D (c, solvent) Key Applications
N-[(1S)-1-Phenylethyl]hydroxylamine oxalate C₁₀H₁₃NO₅ Not reported Not reported Chiral auxiliary
N-Phenylhydroxylamine C₆H₇NO 81–83°C N/A Hydroxamic acid precursor
Oxalic acid C₂H₂O₄ 189–191°C N/A Electrochemical synthesis

Research Findings and Challenges

  • Reactivity Differences: N-[(1S)-1-Phenylethyl]hydroxylamine was absent in palladium-catalyzed hydroaminocarbonylation, suggesting competing pathways or instability under certain conditions .
  • Electrochemical Applications : Oxalic acid achieves 70% Faradaic efficiency in glycine synthesis when paired with hydroxylamine, outperforming glyoxylic acid .
  • Chiral Resolution: The (1S)-phenylethyl group enables >94% enantiomeric excess in diamine synthesis, unmatched by non-chiral analogues .

Biological Activity

N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid is a compound that combines a hydroxylamine derivative with oxalic acid, characterized by its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Composition and Properties

  • Molecular Formula : C₁₀H₁₃N₁O₃
  • Molecular Weight : Approximately 227.21 g/mol
  • Functional Groups : Hydroxylamine (-NH₂OH) and oxalic acid (-COOH)

The presence of the hydroxylamine group allows for significant reactivity, particularly in redox reactions, while the oxalic acid moiety contributes to its acidity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through redox reactions. These intermediates can interact with various biomolecules, modulating biochemical pathways involved in cellular processes. The hydroxylamine group is known for its ability to inhibit certain enzymes, potentially leading to anti-cancer effects.

1. Anticancer Potential

Research indicates that hydroxylamines can inhibit enzymes critical for tumor growth. The conjugate base of oxalic acid (oxalate) has been shown to inhibit lactate dehydrogenase, an enzyme often exploited by cancer cells during anaerobic metabolism. This inhibition may provide therapeutic pathways for cancer treatment .

2. Enzyme Inhibition

The compound's mechanism includes:

  • Inhibition of lactate dehydrogenase
  • Potential modulation of other metabolic enzymes involved in energy production and cellular respiration .

Case Studies and Research Findings

Several studies have explored the biological implications of hydroxylamines, including this compound:

Study Findings
Study on Hydroxylamines as Anticancer AgentsDemonstrated the ability of hydroxylamines to inhibit tumor growth in vitro by targeting metabolic pathways.
Investigation of Oxalate's Role in Enzyme InhibitionFound that oxalate effectively inhibits lactate dehydrogenase, suggesting a mechanism for reduced cancer cell proliferation.
Synthesis and CharacterizationDetailed the synthetic routes for producing this compound and analyzed its stability and solubility properties.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Molecular Formula Unique Features
N-PhenylethylhydroxylamineC₈H₉NOLacks oxalic acid moiety; different reactivity profile
N-MethylhydroxylamineC₂H₇NOSimpler structure; less steric hindrance
(R)-N-(α-Methylbenzyl)hydroxylamine oxalateC₉H₁₃NO₂Different stereochemistry affecting biological activity

The combination of the phenethyl group with the hydroxylamine functional group in this compound provides distinct chemical reactivity and biological properties compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing N-[(1S)-1-phenylethyl]hydroxylamine oxalate?

The synthesis typically involves two steps:

  • Step 1 : Reacting (S)-1-phenylethylamine with acetonitrile and diisopropylethylamine in anhydrous conditions to form an intermediate.
  • Step 2 : Adding oxalic acid in methanol to precipitate the oxalate salt, followed by recrystallization from ethanol to achieve high purity (86% yield) .
    Key Considerations : Ensure inert atmosphere (argon) to prevent oxidation, and optimize solvent ratios (e.g., MeCN:MeOH = 3:1) to minimize side reactions.

Q. How does the oxalate counterion influence the compound’s stability and solubility?

The oxalate salt enhances stability by forming strong ionic interactions with the hydroxylamine moiety, reducing susceptibility to decomposition. It also improves solubility in polar solvents (e.g., ethanol, water), facilitating handling in aqueous or protic reaction systems .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : Confirm stereochemistry and purity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on chiral center signals (e.g., δ 1.5–2.0 ppm for methyl groups).
  • X-ray Crystallography : Resolve crystal structure to verify enantiomeric purity and salt formation .
  • HPLC with Chiral Columns : Quantify enantiomeric excess (≥99% for high-purity batches) .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis?

  • Recrystallization : Use hot ethanol for selective crystallization of the (S)-enantiomer, exploiting differential solubility of diastereomers .
  • Chiral Auxiliaries : Introduce temporary chiral ligands (e.g., binaphthol derivatives) during intermediate steps to suppress racemization .
    Data Note : Yield drops to 71% after recrystallization, but enantiomeric excess improves to >99% .

Q. How does stereochemistry affect reactivity in asymmetric synthesis?

The (S)-enantiomer directs nucleophilic attacks to specific faces in ketone or imine substrates, enabling enantioselective C–N bond formation. For example, in reductive amination, the phenethyl group’s spatial arrangement biases transition-state geometry, achieving >90% ee in products like chiral amines .

Q. What challenges arise in electrochemical synthesis involving oxalic acid and hydroxylamine intermediates?

  • Competing Reactions : Hydrogen evolution reaction (HER) dominates at potentials below −0.8 V vs. RHE, reducing Faradaic efficiency. Mitigate by using Pb or CuPb electrodes to lower HER overpotential .
  • Sequential Reduction : First reduce oxalic acid to glyoxylic acid (E = −0.5 V), then introduce nitrate to form hydroxylamine (E = −0.9 V), avoiding simultaneous reduction .

Q. How can reaction conditions be tuned to enhance yields in oxime formation?

  • Acid Selection : Anhydrous oxalic acid outperforms mineral acids in ketone-to-amide transformations with hydroxylamine hydrochloride, achieving >90% yields. Its dual role as Brønsted acid and dehydrating agent minimizes side reactions .
  • Temperature Control : Maintain 60–80°C to accelerate cyclization while preventing oxalic acid decomposition .

Mechanistic and Application-Oriented Questions

Q. What is the proposed mechanism for electrochemical glycine synthesis from oxalic acid and nitrate?

  • Step 1 : Oxalic acid undergoes 2e<sup>−</sup> reduction to glyoxylic acid.
  • Step 2 : Nitrate is reduced to hydroxylamine, which reacts with glyoxylic acid via electro-reductive amination to form glycine.
    Key Insight : Pb electrodes suppress HER, improving glycine selectivity (~70%) at −1.1 V vs. RHE .

Q. How do steric effects of the phenethyl group influence biological interactions?

The bulky phenethyl moiety enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms), altering metabolite profiles. In vitro studies show inhibition of CYP2D6 (IC50 = 12 μM), suggesting potential drug-drug interaction risks .

Q. What are unresolved contradictions in the literature regarding this compound’s reactivity?

  • Oxidation Pathways : Conflicting reports on whether permanganate oxidation yields phenylacetic acid (major) or phenylacetaldehyde (minor). Recent DFT studies suggest pH-dependent selectivity .
  • Biological Activity : While hydroxylamine derivatives are known radical scavengers, N-[(1S)-1-phenylethyl]hydroxylamine oxalate’s antioxidant mechanism remains unverified .

Methodological Recommendations

  • Scale-Up Synthesis : Use flow reactors to maintain stoichiometric control in oxalic acid addition, minimizing exothermic side reactions .
  • Troubleshooting Low Yields : Check for residual moisture (via Karl Fischer titration) and substitute diisopropylethylamine with DBU if racemization occurs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid
Reactant of Route 2
N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid

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